GLP-1R agonist 6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Glucagon-like peptide-1 receptor agonist 6 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This hormone is involved in the regulation of glucose homeostasis and is primarily secreted by enteroendocrine L cells in the distal intestine, alpha cells in the pancreas, and the central nervous system . Glucagon-like peptide-1 receptor agonists are widely used in the treatment of type 2 diabetes mellitus due to their ability to promote insulin secretion, inhibit glucagon release, and slow gastric emptying .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glucagon-like peptide-1 receptor agonist 6 typically involves recombinant expression of the linear peptide followed by chemical modification. One common method includes the attachment of a polyethylene glycol-fatty acid staple to enhance the stability and efficacy of the peptide . This semisynthesis protocol involves the following steps:

Recombinant Expression: The linear peptide is expressed in a suitable host, such as Escherichia coli.

Chemical Modification: The expressed peptide undergoes chemical modification to attach the polyethylene glycol-fatty acid staple, which improves its pharmacokinetic properties.

Industrial Production Methods

Industrial production of glucagon-like peptide-1 receptor agonist 6 involves large-scale recombinant expression and purification processes. The peptide is produced in bioreactors, followed by purification using techniques such as high-performance liquid chromatography and lyophilization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Glucagon-like peptide-1 receptor agonist 6 undergoes various chemical reactions, including:

Oxidation: The peptide can undergo oxidation reactions, particularly at methionine and cysteine residues.

Reduction: Reduction reactions can occur at disulfide bonds within the peptide structure.

Substitution: Amino acid residues within the peptide can be substituted to enhance its stability and efficacy.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.

Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used.

Substitution: Site-directed mutagenesis or chemical synthesis techniques are employed to introduce specific amino acid substitutions.

Major Products Formed

The major products formed from these reactions include modified peptides with enhanced stability, efficacy, and pharmacokinetic properties .

Scientific Research Applications

Glucagon-like peptide-1 receptor agonist 6 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in regulating glucose homeostasis and its effects on pancreatic beta cells.

Medicine: Widely used in the treatment of type 2 diabetes mellitus and obesity.

Industry: Employed in the development of new therapeutic agents targeting glucagon-like peptide-1 receptors.

Mechanism of Action

Glucagon-like peptide-1 receptor agonist 6 exerts its effects by binding to the glucagon-like peptide-1 receptor, a G-protein coupled receptor. Upon binding, it activates the receptor, leading to the stimulation of adenylate cyclase and an increase in cyclic adenosine monophosphate levels . This activation results in:

Insulin Secretion: Enhanced insulin secretion from pancreatic beta cells.

Glucagon Inhibition: Inhibition of glucagon release from pancreatic alpha cells.

Gastric Emptying: Slowed gastric emptying, leading to reduced postprandial glucose levels.

Comparison with Similar Compounds

Glucagon-like peptide-1 receptor agonist 6 can be compared with other similar compounds such as:

Exenatide: A glucagon-like peptide-1 receptor agonist with a similar mechanism of action but different pharmacokinetic properties.

Liraglutide: Another glucagon-like peptide-1 receptor agonist with a longer half-life and additional benefits in weight management.

Semaglutide: A glucagon-like peptide-1 receptor agonist known for its high efficacy in glucose control and weight reduction.

Uniqueness

Glucagon-like peptide-1 receptor agonist 6 is unique due to its specific modifications that enhance its stability and efficacy, making it a promising candidate for therapeutic applications .

Properties

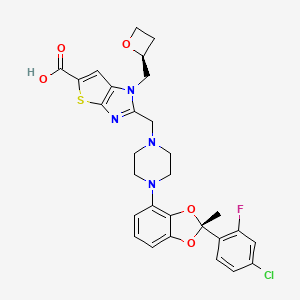

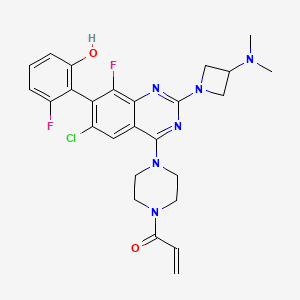

Molecular Formula |

C29H28ClFN4O5S |

|---|---|

Molecular Weight |

599.1 g/mol |

IUPAC Name |

2-[[4-[(2R)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperazin-1-yl]methyl]-1-[[(2S)-oxetan-2-yl]methyl]thieno[2,3-d]imidazole-5-carboxylic acid |

InChI |

InChI=1S/C29H28ClFN4O5S/c1-29(19-6-5-17(30)13-20(19)31)39-23-4-2-3-21(26(23)40-29)34-10-8-33(9-11-34)16-25-32-27-22(14-24(41-27)28(36)37)35(25)15-18-7-12-38-18/h2-6,13-14,18H,7-12,15-16H2,1H3,(H,36,37)/t18-,29+/m0/s1 |

InChI Key |

KEIWHUOZAWIZJA-RBSBEOHCSA-N |

Isomeric SMILES |

C[C@]1(OC2=CC=CC(=C2O1)N3CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(S5)C(=O)O)C7=C(C=C(C=C7)Cl)F |

Canonical SMILES |

CC1(OC2=CC=CC(=C2O1)N3CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(S5)C(=O)O)C7=C(C=C(C=C7)Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 3-methylbut-2-enoate](/img/structure/B12427025.png)

![(5Z)-5-[[3-(1,3-benzoxazol-2-ylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12427042.png)

![(2E)-6-[6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-(prop-1-en-2-yl)-1H,2H,3H,4H,7H,8H,9H,9aH-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12427051.png)